molecular formula C12H14N2O B8068961 L-Praziquanamine CAS No. 99746-73-3

L-Praziquanamine

Cat. No. B8068961
CAS RN: 99746-73-3
M. Wt: 202.25 g/mol
InChI Key: GTRDOUXISKJZGL-LLVKDONJSA-N
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Description

L-Praziquanamine is the enantiomer of praziquanamine . It is a natural product and is used as a broad anthelmintic spectrum . It is known as a treatment of trematodes and cestodes infections such as schistosomiasis, taeniasis, and cysticercosis .


Synthesis Analysis

The synthesis of this compound involves two resolution approaches. One approach starts with commercially available praziquantel and involves a hydrolysis to an intermediate amine, which is resolved with a derivative of tartaric acid . The second method employs a different intermediate that may be resolved with tartaric acid itself .


Chemical Reactions Analysis

In the synthesis of this compound, a microwave-assisted method is used to perform an acid hydrolysis using 2–6 praziquanamides as substrate to produce both praziquanamine enantiomers .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 202.25 . The detailed physical and chemical properties analysis is not available in the search results.

Future Directions

The future directions of L-Praziquanamine research could involve the design and synthesis of new molecular hybrids with potential antimalarial and antischistosomal activity . One particular molecular hybrid, compound 32, which bears a para-isopropyl group on the cinnamic acid moiety, exhibited a notable activity at 10 µM (78.2% activity). This compound has emerged as the front runner candidate that might, after further optimization, hold promise as a potential lead compound in the fight against schistosomiasis .

properties

IUPAC Name

(11bS)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRDOUXISKJZGL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CNCC2=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@H](CNCC2=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99746-73-3
Record name Praziquanamine, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59MPM8VTZ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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